molecular formula C15H15ClF2N4O3S B10955401 (3-chlorophenyl)(4-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}piperazin-1-yl)methanone

(3-chlorophenyl)(4-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}piperazin-1-yl)methanone

Cat. No.: B10955401
M. Wt: 404.8 g/mol
InChI Key: GGFAGYVTJKQWNO-UHFFFAOYSA-N
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Description

(3-chlorophenyl)(4-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}piperazin-1-yl)methanone is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various scientific fields. This compound features a combination of a chlorophenyl group, a difluoromethyl-pyrazolyl group, and a sulfonyl-piperazinyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-chlorophenyl)(4-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}piperazin-1-yl)methanone typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone under acidic or basic conditions.

    Introduction of the difluoromethyl group: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide or bromide.

    Sulfonylation: The pyrazole derivative is then reacted with a sulfonyl chloride to introduce the sulfonyl group.

    Formation of the piperazine ring: This can be done by reacting the sulfonylated pyrazole with piperazine under appropriate conditions.

    Final coupling: The chlorophenyl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(3-chlorophenyl)(4-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}piperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(3-chlorophenyl)(4-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}piperazin-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (3-chlorophenyl)(4-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The difluoromethyl-pyrazolyl group is particularly important for its binding affinity and specificity.

Properties

Molecular Formula

C15H15ClF2N4O3S

Molecular Weight

404.8 g/mol

IUPAC Name

(3-chlorophenyl)-[4-[1-(difluoromethyl)pyrazol-4-yl]sulfonylpiperazin-1-yl]methanone

InChI

InChI=1S/C15H15ClF2N4O3S/c16-12-3-1-2-11(8-12)14(23)20-4-6-21(7-5-20)26(24,25)13-9-19-22(10-13)15(17)18/h1-3,8-10,15H,4-7H2

InChI Key

GGFAGYVTJKQWNO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CN(N=C3)C(F)F

Origin of Product

United States

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